molecular formula C12H13NO3 B2852617 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 67752-52-7

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2852617
CAS No.: 67752-52-7
M. Wt: 219.24
InChI Key: WSBUDAJUVYHBLM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters. These products have diverse applications in different fields.

Scientific Research Applications

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUDAJUVYHBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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